An In-depth Technical Guide to Vonafexor (EYP001)
An In-depth Technical Guide to Vonafexor (EYP001)
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: An Overview of Vonafexor
Vonafexor, also known as EYP001, is an orally active, synthetic, non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] It is a small molecule developed by ENYO Pharma that demonstrates high selectivity for FXR compared to other nuclear receptors and shows no activity on the TGR5 bile acid receptor.[1] FXR is a nuclear receptor predominantly expressed in the liver, kidney, and gut.[1] It is naturally activated by bile acids and plays a crucial role in regulating a wide array of biological processes, including bile acid metabolism, inflammation, fibrosis, and both glucose and lipid metabolism.[1]
Vonafexor's distinct chemical structure compared to other FXR agonists results in the induction of a differential set of target genes.[1] It is currently in Phase 2 clinical development for diseases involving impaired kidney function, such as Alport syndrome and Chronic Kidney Disease (CKD), as well as for Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH).[1][4] The drug has also been investigated for its antiviral properties against Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[5]
Mechanism of Action
As a selective FXR agonist, Vonafexor's therapeutic effects are mediated through the activation of the FXR signaling pathway.[1] In hepatocytes, FXR activation modulates the transcription of genes involved in bile acid, lipid, and glucose homeostasis.[2] This leads to a suppression of bile acid synthesis, an improvement in lipid metabolism, and a reduction in hepatic fibrosis and steatosis.[2][6]
In the context of viral hepatitis, FXR activation has been shown to interfere with HBV DNA transcription.[7] Specifically, the ENYO Pharma founding team discovered that FXR agonists disrupt the interaction between FXR and the hepatitis B viral protein X (HBx), which is essential for viral replication.[8] This mechanism results in the inhibition of viral replication and a decrease in viral proteins, pregenomic RNA (pgRNA), and HBV DNA levels.[3][7]
For kidney diseases, preclinical studies indicate that Vonafexor improves renal morphology and function by reducing interstitial fibrosis and inflammation and preventing podocyte loss.[1][9] RNA sequencing analysis from these studies revealed that Vonafexor impacts pathological pathways involved in the cell cycle, cell signaling, and metabolism.[9]
Data Presentation
Table 1: Physicochemical Properties of Vonafexor
| Property | Value | Reference |
| Name | Vonafexor (EYP001) | [2] |
| CAS Number | 1192171-69-9 | [2] |
| Chemical Formula | C₁₉H₁₅Cl₃N₂O₅S | [2] |
| Molecular Weight | 489.75 g/mol | [2] |
| Modality | Small Molecule | [10] |
| Mechanism | FXR Agonist | [2] |
Table 2: Key Efficacy Results from Phase 2a LIVIFY Study (NASH)
12-week treatment period in patients with F2-F3 NASH
| Endpoint | Placebo | Vonafexor 100mg QD | Vonafexor 200mg QD | Reference |
|---|---|---|---|---|
| Mean Absolute Liver Fat Reduction (MRI-PDFF) | -2.3% | -6.3% (p<0.001) | -5.4% (p<0.001 vs placebo) | [11] |
| Mean Relative Liver Fat Reduction (MRI-PDFF) | -10.6% | -30.5% (p<0.001) | -25.3% (p<0.001 vs placebo) | [11] |
| Patients with ≥30% Relative Liver Fat Reduction | 13% | 50% (p<0.05) | 39.3% | [12] |
| Mean GGT Reduction | -8% | -42% (p<0.001) | Not specified | [6] |
| Mean ALT Reduction | -12% | -20% | Not specified | [6] |
| Mean cT1 Absolute Reduction (msec) | -10 msec | -79 msec (p<0.001) | Not specified | [6] |
| Mean Change in eGFR (mL/min/1.73m²) | -2.8 | +5.6 | Not specified | [6] |
| Incidence of Mild/Moderate Pruritus | 6.3% | 9.7% | 18.2% |[12] |
Table 3: Results from Phase 1b Study (Chronic Hepatitis B)
29-day treatment period
| Endpoint / Event | Finding | Reference |
|---|---|---|
| HBsAg Concentration | -0.1 log₁₀ IU/mL decrease with 400mg QD monotherapy (p<0.05) | [7] |
| HBcrAg and pgRNA | Decreased with Vonafexor/peg-IFN-α2a combination therapy | [7] |
| Most Frequent Adverse Events | Moderate gastrointestinal events | [7] |
| Pruritus Incidence | More frequent with twice-daily (56-67%) vs. once-daily (16%) regimens (p<0.05) |[7] |
Table 4: In Vitro Antiviral Activity Against HBV
| Experimental Finding | Reference |
| Inhibition of HBV Markers | EYP001 alone inhibited HBsAg and HBeAg production, and reduced cccDNA and pgRNA. |
| Inhibition of Particle Release | Inhibited HBV particle release similarly to Tenofovir (TFV) or Entecavir (ETV). |
| Combination Effect | Showed an additive effect in reducing HBV DNA, HBsAg, and HBeAg when combined with Entecavir or Tenofovir. |
Experimental Protocols
Protocol 1: Phase 2a LIVIFY Clinical Trial (NASH)
-
Study Design : A two-part, double-blind, placebo-controlled, randomized Phase 2a trial.[12]
-
Patient Population : 120 patients with suspected fibrotic NASH (F2-F3 fibrosis).[11][12]
-
Intervention :
-
Part A (Safety run-in, n=24): Patients were randomized (1:1:1:1) to placebo, Vonafexor 100 mg twice daily, 200 mg once daily, or 400 mg once daily.[12]
-
Part B (n=96): Patients were randomized (1:1:1) to receive once-daily oral doses of Vonafexor 100 mg, Vonafexor 200 mg, or a placebo for a 12-week duration.[11][12]
-
-
Primary Efficacy Endpoint : The change from baseline to Week 12 in liver fat content (LFC), as measured by MRI proton density fat fraction (MRI-PDFF).[12]
-
Secondary Endpoints : Included changes in corrected T1 (cT1) values, liver enzymes (e.g., ALT, GGT), and renal function markers like estimated Glomerular Filtration Rate (eGFR).[6][12]
References
- 1. Vonafexor series – ENYO Pharma [enyopharma.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vonafexor - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Other programs – ENYO Pharma [enyopharma.com]
- 6. ENYO Pharma Announces Positive Vonafexor (EYP001) Results for the LIVIFY Phase 2a Study in F2-F3 NASH Patients over 12 weeks - BioSpace [biospace.com]
- 7. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eatg.org [eatg.org]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ENYO Pharma’s Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 12. physiciansweekly.com [physiciansweekly.com]
